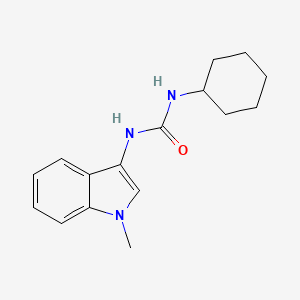

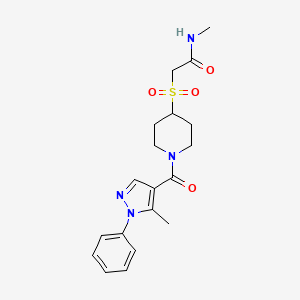

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .

Molecular Structure Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

科学的研究の応用

Catalytic Efficiency in Transesterification/Acylation Reactions

N-Heterocyclic carbenes, including imidazol-2-ylidenes, demonstrate efficient catalysis in transesterification involving various esters and alcohols. This efficiency is evident in acylation of alcohols with enol acetates, employing low catalyst loadings of aryl- or alkyl-substituted NHC catalysts, facilitating the formation of corresponding esters through the transesterification protocol. The methodology allows for selective acylation of primary over secondary alcohols and employs methyl and ethyl esters as protective agents in the presence of more active alkyl-substituted NHC catalysts (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2003).

Electrochemical Behavior and Applications

The electrochemical behavior of similar compounds, exemplified by tinidazole (an analogue containing the imidazole ring), provides insights into potential applications in electrochemical sensors and analytical chemistry. Tinidazole exhibits irreversible cathodic waves in polarography, suggesting mechanisms for electrochemical reactions that could be applicable to compounds like ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate for sensing or analytical purposes (Fonseca, J. M., Rivera, M., Monteagudo, J., & Uriarti, E., 1993).

Crystal Structure and Hydrogen Bonding

The hydrolysis of related compounds leads to insights into crystal structures and hydrogen bonding, which are critical for understanding the material properties and potential pharmaceutical applications. Such studies reveal how molecules link through water by hydrogen bonding into a three-dimensional network, offering a foundation for designing compounds with desired physical and chemical properties (Wu, H.-q., Liu, Z.-g., & Ng, S., 2005).

Synthesis and Crystal Structures for Drug Development

The synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide a blueprint for developing novel pharmaceuticals. Understanding the crystal packing through strong hydrogen bonds highlights the importance of molecular interactions in drug design and development (Yeong, K. Y., Chia, T. S., Quah, C., & Tan, S., 2018).

Biology-Oriented Drug Synthesis and α-Amylase Inhibitory Activity

Research into 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives, related to ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate, showcases the potential in developing inhibitors with applications in treating metabolic disorders. These derivatives exhibit significant α-amylase inhibitory activity, indicating a promising avenue for therapeutic intervention against diabetes and obesity (Taha, M., Imran, S., Ismail, N., Selvaraj, M., Rahim, F., Chigurupati, S., Ullah, H., Khan, F., Salar, U., Javid, M. T., Vijayabalan, S., Zaman, K., & Khan, K., 2017).

特性

IUPAC Name |

ethyl 2-imidazol-1-yl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBRGPLOGKWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)

![methyl 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B2666166.png)

![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)